molecular formula C9H9BrF2O B1438112 1-(1-Bromoethyl)-4-(difluoromethoxy)benzene CAS No. 1094363-83-3

1-(1-Bromoethyl)-4-(difluoromethoxy)benzene

Cat. No. B1438112
M. Wt: 251.07 g/mol
InChI Key: ZXVUIFFRJULZMX-UHFFFAOYSA-N
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Description

“1-(1-Bromoethyl)-4-(difluoromethoxy)benzene” is a chemical compound. Based on its name, it likely contains a benzene ring with a bromoethyl group and a difluoromethoxy group attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Attached to this ring would be a bromoethyl group (a two-carbon chain with a bromine atom) and a difluoromethoxy group (an oxygen atom bonded to a carbon atom, which is in turn bonded to two fluorine atoms) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Bromoethyl groups are often involved in nucleophilic substitution reactions, while difluoromethoxy groups can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with bromoethyl groups are often liquid at room temperature, while the presence of a difluoromethoxy group could affect the compound’s polarity and boiling point .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are critical in supramolecular chemistry for their self-assembly into nanometer-sized structures, which are stabilized by hydrogen bonding. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications, highlighting the versatility of benzene derivatives in creating advanced materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Agents

Monoterpenes like p-Cymene, a compound related in structure to benzene, exhibit a wide range of biological activities including antimicrobial effects. This indicates the potential of benzene derivatives in developing new substances for treating communicable diseases, which is crucial in the face of rising antimicrobial resistance (Marchese et al., 2017).

Advanced Material Synthesis

Research into the synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl, a compound used in manufacturing anti-inflammatory materials, demonstrates the role of advanced chemical synthesis techniques in producing key intermediates for pharmaceuticals and materials science. This underscores the importance of brominated and fluorinated benzene derivatives in industrial chemistry (Qiu et al., 2009).

Safety And Hazards

As with any chemical compound, handling “1-(1-Bromoethyl)-4-(difluoromethoxy)benzene” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include skin and eye irritation, respiratory irritation, and flammability .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various chemical reactions, studying its properties, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

1-(1-bromoethyl)-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVUIFFRJULZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-4-(difluoromethoxy)benzene

CAS RN

1094363-83-3
Record name 1-(1-bromoethyl)-4-(difluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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